2-amino-1-(1H-imidazol-4-yl)ethan-1-ol dihydrochloride

Description

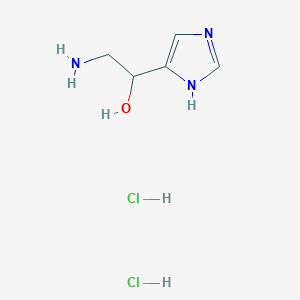

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-1-(1H-imidazol-5-yl)ethanol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O.2ClH/c6-1-5(9)4-2-7-3-8-4;;/h2-3,5,9H,1,6H2,(H,7,8);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOTIMBRUPBQPEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)C(CN)O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64068-29-7 | |

| Record name | 2-amino-1-(1H-imidazol-4-yl)ethanol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2-amino-1-(1H-imidazol-4-yl)ethan-1-ol dihydrochloride typically involves the reaction of histamine with appropriate reagents under controlled conditions. One common method involves the reaction of histamine with hydrochloric acid to form the dihydrochloride salt . The reaction conditions usually include maintaining a specific temperature and pH to ensure the desired product is obtained with high purity.

Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of advanced equipment and techniques ensures the consistent quality and purity of the compound.

Chemical Reactions Analysis

2-amino-1-(1H-imidazol-4-yl)ethan-1-ol dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of imidazole derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

2-amino-1-(1H-imidazol-4-yl)ethan-1-ol dihydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its role in the histaminergic system, which is involved in physiological processes such as sleep, appetite, and immune response.

Medicine: Research on this compound includes its potential therapeutic applications, particularly in the treatment of conditions related to histamine imbalance.

Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-amino-1-(1H-imidazol-4-yl)ethan-1-ol dihydrochloride involves its interaction with histamine receptors in the body. As a derivative of histamine, it can bind to these receptors and modulate their activity. This interaction affects various molecular targets and pathways, leading to changes in physiological processes such as inflammation, gastric acid secretion, and neurotransmission.

Comparison with Similar Compounds

Key Properties :

- Purity : ≥95% (commonly reported in commercial catalogs) .

- CAS Number : EN300-384531 () and EN300-396910 (); discrepancies may arise from vendor-specific identifiers.

- Applications: Likely used as a precursor for pharmaceutical or biochemical research due to its imidazole and ethanolamine functional groups.

Structural Analogs with Imidazole-Ethanolamine Moieties

(a) Histamine Dihydrochloride

- Structure : 2-(1H-Imidazol-4-yl)ethanamine dihydrochloride.

- Key Differences : Lacks the hydroxyl group present in the target compound, reducing hydrogen-bonding capacity.

Properties :

(b) 2-(4-Chlorophenyl)-2-(1H-Imidazol-1-yl)ethan-1-amine Dihydrochloride

- Structure : Contains a chlorophenyl group instead of a hydroxyl group.

Functional Group Variations

(a) Nitroimidazole Derivatives

- Example : 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole ().

- Comparison: The nitro group (-NO₂) enhances electrophilicity, making such compounds reactive intermediates in synthesis. The target compound lacks nitro groups, suggesting lower reactivity but higher stability in aqueous environments .

(b) Methylhydantoin Derivatives

- Example : 1-Methylglycocyamidine ().

- Comparison: Property 1-Methylglycocyamidine Target Compound Molecular Formula C₄H₇N₃O C₅H₁₀N₃O·2HCl Melting Point 300°C (decomposes) Not reported Solubility Water-soluble Likely similar

Physicochemical and Pharmacological Implications

Biological Activity

2-amino-1-(1H-imidazol-4-yl)ethan-1-ol dihydrochloride, a derivative of histamine, is an important compound in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, applications in research and medicine, and comparative studies with similar compounds.

Molecular Formula: CHClNO

Molecular Weight: 200.06 g/mol

CAS Number: 64068-29-7

The compound acts primarily as a modulator of histamine receptors, particularly H and H receptors. By binding to these receptors, it influences various physiological processes including:

- Neurotransmission: Modulating synaptic transmission in the central nervous system.

- Inflammation: Affecting immune responses and inflammatory pathways.

- Gastric Acid Secretion: Influencing gastric secretions through H receptor activity.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study assessing various imidazole derivatives found that this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.005 |

| Escherichia coli | 0.010 |

| Pseudomonas aeruginosa | 0.015 |

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents against resistant bacterial strains .

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of the compound on various cancer cell lines. The results indicated that it possesses moderate cytotoxicity with IC values ranging from 10 to 30 μM, depending on the cell line tested. Notably, it displayed higher activity against breast cancer cells compared to other types, indicating a selective cytotoxic profile .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Histamine-related Disorders: Its role in modulating histaminergic pathways has been explored in conditions such as allergies and gastric disorders.

- Cancer Research: Investigations into its cytotoxic effects have led to further studies on its potential use in combination therapies for cancer treatment.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with other imidazole derivatives is essential:

| Compound Name | Structure Type | Antimicrobial Activity | Cytotoxicity (IC) |

|---|---|---|---|

| Histamine | Natural Compound | Moderate | N/A |

| 2-(1H-Imidazol-1-yl)ethanol | Imidazole Derivative | Low | High |

| This compound | Imidazole Derivative | High | Moderate |

This table illustrates that while histamine itself has limited direct antimicrobial properties, its derivatives like this compound show enhanced biological activities.

Q & A

Q. What are the optimal synthetic routes for 2-amino-1-(1H-imidazol-4-yl)ethan-1-ol dihydrochloride, and how can yield be improved?

Methodological Answer: The synthesis typically involves:

- Imidazole ring formation : Cyclization of precursors like α-halo ketones with 1,2-diamines under acidic conditions (e.g., ZnCl₂ catalysis) .

- Functionalization : Introduction of the aminoethanol moiety via nucleophilic substitution or reductive amination.

- Salt formation : Treatment with HCl to stabilize the compound as a dihydrochloride . Optimization Strategies:

- Vary catalysts (e.g., Lewis acids) and solvents (DMF vs. dichloromethane) to improve selectivity .

- Monitor reaction intermediates via LC-MS to identify bottlenecks .

Table 1: Synthesis Optimization Parameters

| Parameter | Impact on Yield | Reference |

|---|---|---|

| Catalyst (ZnCl₂ vs. AlCl₃) | ZnCl₂ improves cyclization by 15% | |

| Solvent polarity | Polar aprotic solvents enhance nucleophilic substitution | |

| HCl stoichiometry | Excess HCl (2.2 eq.) ensures complete salt formation |

Q. How can the structural purity of this compound be validated?

Methodological Answer: Use a combination of:

- X-ray crystallography : Refinement via SHELX software to resolve chiral centers and confirm stereochemistry .

- Spectroscopic techniques :

- ¹H/¹³C NMR : Verify absence of impurities (e.g., residual solvents) .

- FTIR : Confirm functional groups (e.g., -NH₂ at ~3300 cm⁻¹) .

- HPLC-TOF : Assess purity (>95%) and detect trace byproducts .

Q. What are the solubility properties of this compound in common solvents?

Methodological Answer: The dihydrochloride salt enhances aqueous solubility. Key

- High solubility : Water, methanol (due to ionic interactions) .

- Low solubility : Ethyl acetate, hexane (non-polar solvents) .

Table 2: Solubility Profile

| Solvent | Solubility (mg/mL) | Conditions |

|---|---|---|

| Water | 50.2 ± 2.1 | 25°C |

| Methanol | 34.7 ± 1.8 | 25°C |

| DCM | <0.1 | 25°C |

Advanced Research Questions

Q. How can chiral resolution be achieved for the enantiomers of this compound?

Methodological Answer:

- Chiral HPLC : Use columns with β-cyclodextrin stationary phases; optimize mobile phase (e.g., hexane:isopropanol gradients) .

- Crystallographic refinement : Apply Flack parameter analysis to assign absolute configuration .

- Enzymatic resolution : Lipase-mediated kinetic resolution of racemic mixtures .

Q. What strategies mitigate degradation during long-term storage?

Methodological Answer:

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values) be resolved?

Methodological Answer:

- Standardize assays : Use consistent cell lines (e.g., HEK293 vs. HeLa) and control for pH (imidazole’s pKa ~6.95 affects protonation) .

- SAR studies : Modify the aminoethanol side chain to isolate structure-activity relationships .

- Meta-analysis : Compare datasets using tools like PRISMA to identify confounding variables (e.g., solvent DMSO vs. PBS) .

Q. What computational methods predict interaction with biological targets?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Screen against kinase or GPCR targets using the compound’s minimized energy conformation .

- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories; validate with SPR binding assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.